molecular formula C5H9FO2 B12953260 Methyl (R)-3-fluoro-2-methylpropanoate

Methyl (R)-3-fluoro-2-methylpropanoate

Cat. No.: B12953260
M. Wt: 120.12 g/mol
InChI Key: MVSLCGCLCBQSAE-BYPYZUCNSA-N
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Description

Methyl (R)-3-fluoro-2-methylpropanoate is a fluorinated ester characterized by a chiral center at the 3-position (R-configuration), a methyl ester group, and a fluorine substituent adjacent to the methyl branch. This compound is of interest in organic synthesis and pharmaceutical chemistry due to its stereochemical specificity and the electronic effects imparted by fluorine. Fluorine’s electronegativity enhances metabolic stability and binding affinity in bioactive molecules, making such esters valuable intermediates in drug development.

Properties

Molecular Formula

C5H9FO2

Molecular Weight

120.12 g/mol

IUPAC Name

methyl (2R)-3-fluoro-2-methylpropanoate

InChI

InChI=1S/C5H9FO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3/t4-/m0/s1

InChI Key

MVSLCGCLCBQSAE-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](CF)C(=O)OC

Canonical SMILES

CC(CF)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl ®-3-fluoro-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of ®-3-fluoro-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of Methyl ®-3-fluoro-2-methylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl ®-3-fluoro-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-fluoro-2-methylpropanoic acid.

    Reduction: Formation of 3-fluoro-2-methylpropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl ®-3-fluoro-2-methylpropanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl ®-3-fluoro-2-methylpropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The fluorine atom’s presence can influence the compound’s reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

Functional Differences :

  • The amino group introduces nucleophilic reactivity, enabling peptide coupling or Schiff base formation, whereas the methyl group in Methyl (R)-3-fluoro-2-methylpropanoate provides steric bulk without nucleophilicity.
  • The hydrochloride salt form may alter crystallization behavior and bioavailability compared to the non-ionic target ester .

(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid

Molecular Formula: C₄H₅F₃O₃ Synonyms: (R)-2-(Trifluoromethyl)-2-hydroxypropionic acid . Key Features:

  • Three fluorine atoms on the trifluoromethyl group, increasing electronegativity and lipophilicity.
  • Hydroxyl group at the 2-position, contrasting with the ester group in the target compound.
  • Shares the R-configuration at the chiral center, enabling stereochemical comparisons.

Functional Differences :

  • The carboxylic acid group confers acidity (pKa ~2–3), while the methyl ester in the target compound is neutral and hydrolytically labile under basic conditions.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Fluorine Substituents Stereochemistry Key Applications
This compound C₆H₉FO₂ 132.13 (calculated) Methyl ester, methyl branch 1 (3-position) R Synthetic intermediate
Methyl (2S)-3-amino-2-fluoropropanoate·HCl C₄H₇FNO₂·HCl 154.21 Amino, methyl ester, fluoride 1 (2-position) S Peptide synthesis, salt forms
(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid C₄H₅F₃O₃ 158.08 Carboxylic acid, hydroxyl, trifluoromethyl 3 (trifluoromethyl) R Catalysis, chiral ligands

Research Findings and Implications

Stereochemical Influence: The R-configuration in both this compound and (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid enables enantioselective synthesis pathways, critical for producing chiral pharmaceuticals .

Fluorine Effects: Monofluorinated esters (e.g., the target compound) balance lipophilicity and metabolic stability, whereas trifluorinated analogs exhibit stronger electron-withdrawing effects for stabilizing transition states in catalysis .

Functional Group Reactivity: Hydrochloride salts (as in Methyl (2S)-3-amino-2-fluoropropanoate) improve solubility but require careful handling to avoid proton exchange in non-polar media .

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